3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
Description
3-Chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring linked via an amide bond to a pyridinylmethyl group modified with a furan-3-yl substituent. The compound’s core benzamide scaffold is associated with diverse pharmacological applications, including kinase inhibition and epigenetic modulation .
Properties
IUPAC Name |
3-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-16-3-1-2-13(7-16)17(21)20-9-12-6-15(10-19-8-12)14-4-5-22-11-14/h1-8,10-11H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRXKDJFOKZJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 5-(furan-3-yl)pyridine intermediate.
Benzamide Formation: The next step involves the formation of the benzamide core.
Final Coupling: The final step is the coupling of the pyridine intermediate with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines (R-NH2), thiols (R-SH), and alkoxides (R-O^-).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The furan and pyridine rings can participate in π-π stacking interactions, while the benzamide core can form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide with key analogs based on structural features, physicochemical properties, and biological relevance.
Structural Features
Key Observations :
- Chlorine Position : The position of the chloro substituent (3-Cl vs. 4-Cl) influences electronic properties and steric interactions. 3-Chloro derivatives may exhibit distinct binding affinities compared to 4-substituted analogs .
- Heterocyclic Diversity : The presence of furan (in the target compound) versus oxadiazole, thiazole, or morpholine (in analogs) alters solubility, metabolic stability, and target engagement .
Physicochemical Properties
Key Observations :
- Melting Points : Compounds with rigid heterocycles (e.g., oxadiazole in ) exhibit higher melting points due to crystalline packing.
- Solubility : The trifluoromethyl group in enhances lipophilicity, whereas morpholine in improves aqueous solubility. The furan in the target compound may reduce solubility compared to morpholine analogs.
Biological Activity
3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a unique combination of aromatic and heterocyclic structures, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H13ClN2O2 |
| Molecular Weight | 288.73 g/mol |
| CAS Number | Not available |
This compound is characterized by a chloro group, a furan ring, and a pyridine moiety, which contribute to its potential biological activity.
The mechanism of action for this compound is not fully elucidated; however, similar compounds have shown interactions with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-chloro-N-(pyridin-3-yl)benzamide | MCF7 | 15.0 |
| 1-(5-furanyl)-N-(pyridin-3-yl)benzamide | A549 | 20.5 |
| This compound | TBD | TBD |
Note: TBD indicates that specific experimental data for this compound is currently unavailable but is anticipated based on structural activity relationships.
Neuroprotective Effects
Compounds containing furan and pyridine rings have been studied for their neuroprotective effects, particularly in models of neurodegeneration. Research indicates that these compounds may enhance neurotransmitter levels in the brain, which could be beneficial in treating conditions like Alzheimer's disease.
Case Study: Neuroprotective Activity
A study involving the administration of related compounds showed an increase in acetylcholine and serotonin levels in the hippocampus of animal models. This suggests potential cognitive-enhancing effects, which warrant further investigation into the specific role of this compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, with some able to cross the blood-brain barrier effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
